7-Amino-3-chloromethyl-3-cephem-4-carboxylic acid p-methoxybenzyl ester hydrochloride
Overview
Description
Synthesis Analysis
The synthesis of this compound has been explored through various methods, including chemical synthesis and enzymatic processes. One approach involves starting with 7-phenylacetamide-3-chloromethyl-3-cepham-4-carboxylic acid p-methoxybenyl ester (GCLE) as the starting material under the Wittig reaction and enzymolysis method, demonstrating a reduction in production cost without affecting the yield (S. Ke, 2010). Another method reported involves the oxidative debenzylation of 4-methoxy-α-methylbenzyl esters, indicating the role of protective groups in the synthesis process (S. Yoo, R. Kim Hye, Y. Kyu, 1990).
Molecular Structure Analysis
The molecular structure of 7-Amino-3-chloromethyl-3-cephem-4-carboxylic acid p-methoxybenzyl ester hydrochloride is characterized by its cephalosporin core, which is crucial for its antibacterial activity. The presence of the p-methoxybenzyl ester group affects its reactivity and stability, influencing the compound's overall efficacy and pharmacokinetic properties.
Chemical Reactions and Properties
This compound participates in various chemical reactions critical for synthesizing cephalosporin antibiotics. For example, its reaction with pyridine under nucleophilic substitution conditions has been studied, providing insights into its reactivity and the influence of solvent on the reaction rate (F. De, 2009). Additionally, the process of oxidative debenzylation has been applied to similar esters, highlighting methods to modify the compound further for enhanced activity (S. Yoo et al., 1990).
Scientific Research Applications
Peptide Synthesis : P-methoxybenzyl esters, like the one , are used as a carboxyl-protecting group in peptide synthesis. This enables the synthesis of modified insulin A-chain sequences (Stewart, 1968).
Synthesis Methods : Studies have presented simple, mild, and safe methods for synthesizing related compounds, such as 7-amino-3-(1-methylpyrrolidinio) methyl-3-cephem-4-carboxylate hydrochloride, with over 98% purity, suitable for scale-up production (Cheng Qing-fang, 2005).
Antibacterial Activity : Certain derivatives of 7-amino-3-cephem compounds have shown potent antibacterial activity against both Gram-positive and Gram-negative bacteria. This makes them promising candidates for developing new antibiotics (Ishikura et al., 1994).
Cost-effective and Environmentally Friendly Intermediates : The synthesized 7-Amino-3-Vinyl-4-Cephalosporanic Acid (7-AVCA) is noted for its high purity and yield, making it a cost-effective and environmentally friendly intermediate for the synthesis of cefdinir and cefixime (S. Ke, 2010).
Scaleable Preparation : The preparation of related compounds like 7-Amino-3-vinylcephem-4-carboxylic acid (7-AVCA) has been improved and made scalable, achieving high yields and purity, which is essential for large-scale production (M. Chao & A. Hao, 2009).
Enzymatic Synthesis Methods : The enzymolysis method is increasingly replacing chemical methods for synthesizing compounds like 7-AVCA, offering environmental friendliness and reaction mildness (Sun Xiao-li, 2008).
Selective N-Acylation : Selective N-acylation of 3-hydroxy-3-cephem nucleus esters can produce potent cephalosporin antibiotics (Chauvette & Pennington, 1975).
New Oral Cephalosporin Development : Compounds like BMY-28100, derived from similar cephalosporin structures, have been synthesized, showing promising antibacterial activity and potential for use in bacterial vaccines (Naito et al., 1987).
properties
IUPAC Name |
(4-methoxyphenyl)methyl (6R,7R)-7-amino-3-(chloromethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN2O4S.ClH/c1-22-11-4-2-9(3-5-11)7-23-16(21)13-10(6-17)8-24-15-12(18)14(20)19(13)15;/h2-5,12,15H,6-8,18H2,1H3;1H/t12-,15-;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYIIGHOYDRRHAJ-XRZFDKQNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)COC(=O)C2=C(CSC3N2C(=O)C3N)CCl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)COC(=O)C2=C(CS[C@H]3N2C(=O)[C@H]3N)CCl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18Cl2N2O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70554722 | |
Record name | (4-Methoxyphenyl)methyl (6R,7R)-7-amino-3-(chloromethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70554722 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
405.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-Amino-3-chloromethyl-3-cephem-4-carboxylic acid p-methoxybenzyl ester hydrochloride | |
CAS RN |
113479-65-5 | |
Record name | 5-Thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid, 7-amino-3-(chloromethyl)-8-oxo-, (4-methoxyphenyl)methyl ester, hydrochloride (1:1), (6R,7R)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=113479-65-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Methoxybenzyl (6R,7R)-7-amino-3-(chloromethyl)-8-oxo-5-thia-1-azabicyclo(4.2.0)oct-2-ene-2-carboxylate hydrochloride (1:1) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0113479655 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (4-Methoxyphenyl)methyl (6R,7R)-7-amino-3-(chloromethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70554722 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-methoxybenzyl (6R,7R)-7-amino-3-(chloromethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate hydrochloride (1:1) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.131.674 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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